1,1-Dimethoxy-4-methylcyclohexane
CAS No.: 18349-20-7
Cat. No.: VC21036703
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18349-20-7 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | 1,1-dimethoxy-4-methylcyclohexane |
Standard InChI | InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |
Standard InChI Key | VXNHBWMUGIGEMD-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1)(OC)OC |
Canonical SMILES | CC1CCC(CC1)(OC)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
1,1-Dimethoxy-4-methylcyclohexane is an acetal derivative formed from 4-methylcyclohexanone. It is also known as 4-methylcyclohexanone dimethyl acetal, as referenced in chemical databases . The compound has a CAS registry number of 18349-20-7 .
Structural Characteristics
The molecule consists of a cyclohexane ring with a methyl substituent at the C4 position and two methoxy groups at the C1 position. This configuration represents a typical acetal structure where a ketone carbonyl group has been converted to a geminal dimethoxy functionality.
Physical and Chemical Properties
Based on its molecular structure and comparison with similar compounds, the following properties can be inferred:
Synthesis and Preparation Methods
Acetalization Reaction
The most common route to synthesize 1,1-Dimethoxy-4-methylcyclohexane involves the acid-catalyzed reaction between 4-methylcyclohexanone and methanol. This reaction follows the typical mechanism for acetal formation:
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Protonation of the carbonyl oxygen of 4-methylcyclohexanone
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Nucleophilic attack by methanol
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Deprotonation to form a hemiacetal intermediate
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Protonation of the hemiacetal hydroxyl group
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Second nucleophilic attack by methanol
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Deprotonation to yield the final acetal product
This process typically requires:
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Acid catalysis (commonly p-toluenesulfonic acid or mineral acids)
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Removal of water to drive the equilibrium toward acetal formation
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Anhydrous reaction conditions
Alternative Synthetic Approaches
While direct acetalization is the most straightforward approach, alternative synthetic routes might include:
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Transacetalization reactions using other acetals as starting materials
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Reactions of 4-methylcyclohexanone with trimethyl orthoformate
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Synthetic modifications of related cyclohexane derivatives
Chemical Reactivity
Hydrolysis
As with other acetals, 1,1-Dimethoxy-4-methylcyclohexane is susceptible to acid-catalyzed hydrolysis, which regenerates the parent ketone:
1,1-Dimethoxy-4-methylcyclohexane + H₂O → 4-methylcyclohexanone + 2 CH₃OH
This reaction is particularly significant as it represents the reversibility of acetal formation and is the basis for the use of acetals as protecting groups in organic synthesis.
Stability Characteristics
Based on the general properties of acetals:
Condition | Stability | Notes |
---|---|---|
Acidic pH | Unstable | Undergoes hydrolysis to parent ketone |
Neutral pH | Moderately stable | Slow hydrolysis may occur over time |
Basic pH | Stable | Resistant to base-catalyzed decomposition |
Oxidizing conditions | Relatively stable | More resistant than aldehydes/ketones |
Reducing conditions | Stable | Compatible with many reducing agents |
Nucleophilic reagents | Stable | Generally resistant to nucleophilic attack |
Reactions with Organometallic Compounds
Unlike the parent ketone (4-methylcyclohexanone), 1,1-Dimethoxy-4-methylcyclohexane would be expected to be unreactive toward Grignard reagents and organolithium compounds. This differential reactivity forms the basis for using acetals as protecting groups in synthetic sequences involving such reagents.
Structural Comparisons
Comparison with Similar Compounds
Several structurally related compounds provide useful points of comparison:
Structure-Activity Relationships
The unique structural features of 1,1-Dimethoxy-4-methylcyclohexane influence its chemical behavior in several ways:
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The cyclohexane ring provides conformational constraints that affect the reactivity of the acetal center
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The methyl group at C4 increases lipophilicity and may influence ring conformation
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The two methoxy groups at C1 create the characteristic acetal functionality, determining hydrolytic stability and reactivity patterns
Analytical Characterization
NMR Spectroscopy
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¹H NMR would show signals for:
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Methoxy protons (approximately 3.0-3.5 ppm)
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Methyl protons (approximately 0.8-1.0 ppm)
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Cyclohexane ring protons (complex pattern, 1.0-2.0 ppm)
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¹³C NMR would show:
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Quaternary carbon at C1 (approximately 95-100 ppm)
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Methoxy carbons (approximately 48-52 ppm)
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Methyl carbon (approximately 20-25 ppm)
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Cyclohexane ring carbons (approximately 25-35 ppm)
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Infrared Spectroscopy
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C-O stretching vibrations (1000-1300 cm⁻¹)
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C-H stretching of methyl and methoxy groups (2800-3000 cm⁻¹)
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Absence of C=O stretching (which would be present in the parent ketone)
Chromatographic Analysis
For identification and quantification purposes, chromatographic methods would likely include:
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Gas Chromatography (GC):
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Non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane)
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Temperature programming from approximately 80°C to 220°C
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Detection via FID or mass spectrometry
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions (C18 columns)
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Mobile phases containing acetonitrile or methanol with water
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Refractive index detection or low-wavelength UV detection
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Applications and Significance
Synthetic Applications
1,1-Dimethoxy-4-methylcyclohexane may serve several important functions in organic synthesis:
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Protecting Group: The acetal functionality can protect the ketone group of 4-methylcyclohexanone during synthetic sequences involving reagents that would otherwise react with the carbonyl group.
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Synthetic Intermediate: The compound could serve as a building block for more complex molecular structures, particularly those requiring controlled introduction of functionality at the C1 position.
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Model Compound: It may serve as a model for studying acetal chemistry and the influence of ring substituents on reactivity.
Research Gaps and Future Directions
The limited information directly available on 1,1-Dimethoxy-4-methylcyclohexane highlights several areas for potential future research:
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Comprehensive characterization of physical and chemical properties
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Detailed study of hydrolysis kinetics under various conditions
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Investigation of potential applications in synthetic methodology
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Exploration of structure-property relationships compared to other acetals
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Assessment of potential biological activities and toxicological properties
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